molecular formula C14H11IO2S B7581249 4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid

4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid

Cat. No.: B7581249
M. Wt: 370.21 g/mol
InChI Key: OFGXFMPTEYXSGT-UHFFFAOYSA-N
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Description

4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group bridging the benzene ring and a 4-iodobenzyl substituent. The iodine atom at the para position of the phenyl ring contributes to its distinct electronic and steric properties, making it relevant in medicinal chemistry for applications such as enzyme inhibition, receptor modulation, or radiopharmaceutical development.

Properties

IUPAC Name

4-[(4-iodophenyl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2S/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGXFMPTEYXSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, while the iodophenyl group can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic Acid
  • Structure : Replaces iodine with bromine and includes a tetrazole ring.
  • Properties : The bromine atom (smaller and less polarizable than iodine) reduces steric bulk and alters electronic effects. Crystal structure analysis reveals dihedral angles of 45.97° (tetrazole-benzoic acid) and 75.41° (tetrazole-bromophenyl), influencing molecular packing via hydrogen bonds (O–H⋯N, C–H⋯O) and π-π stacking .
2-{[(4-Iodophenyl)sulfonyl]amino}benzoic Acid
  • Structure : Features a sulfonyl (-SO₂-) group instead of sulfanyl (-S-) and iodine at the para position.
  • Properties: The sulfonyl group enhances acidity (pKa ~1–2) compared to sulfanyl derivatives (pKa ~4–5).

Substituted Phenyl Analogs

4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid
  • Structure : Replaces iodine with a methoxy (-OCH₃) group and includes a sulfamoyl (-SO₂NH-) linkage.
  • Properties : The methoxy group increases electron density on the phenyl ring, enhancing solubility in polar solvents. Sulfamoyl groups facilitate hydrogen bonding, making this compound a candidate for kinase or protease inhibition .
  • Similarity Score : 0.96–1.00 compared to the target compound, indicating structural and functional overlap .
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid
  • Structure : Contains a methyl (-CH₃) group and sulfonamide (-SO₂NH-) linkage.
  • Properties : Methyl groups improve lipophilicity, favoring blood-brain barrier penetration. This compound is used in research for its sulfonamide-mediated interactions with carbonic anhydrases .

Disulfanyl and Multifunctional Derivatives

4-[(4-Carboxyphenyl)disulfanyl]benzoic Acid
  • Structure : Incorporates a disulfide (-S–S-) bridge between two benzoic acid units.
  • Properties : The disulfide bond introduces redox sensitivity, enabling applications in drug delivery systems where reductive environments trigger release .

Enzyme Inhibition

  • PPARγ Ligands : The tetrazole-containing bromo analog () and target iodine compound may differ in binding affinity due to halogen size and polarizability. Iodine’s larger van der Waals radius could enhance hydrophobic interactions in PPARγ’s ligand-binding domain .
  • Butyrylcholinesterase (BChE) Inhibitors : Sulfanyl benzoic acid derivatives (e.g., ) show inhibitory activity, but iodine’s electron-withdrawing effects might alter substrate recognition compared to methoxy or methyl substituents .

Antitumor Activity

  • Tumor Cell Line Inhibition : Benzoic acid derivatives with halogen or sulfonamide groups (e.g., ) exhibit cytotoxicity against AGS (gastric), HepG2 (liver), and A549 (lung) cancer cells. Iodinated compounds may offer advantages in targeted radiotherapy due to iodine’s radiochemical properties .

Physicochemical and Structural Data

Table 1: Key Properties of Selected Analogs

Compound Name Substituent/Group Molecular Weight Key Interactions Biological Target
4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid -S–CH₂(4-I-C₆H₄) 386.23 g/mol Halogen bonding, hydrophobic PPARγ, BChE
4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid -S–CH₂(2-Br-C₆H₄), tetrazole 377.22 g/mol O–H⋯N, π-π stacking PPARγ
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid -SO₂NH–(4-OCH₃-C₆H₄) 307.32 g/mol Hydrogen bonding Kinases, Proteases
2-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid -SO₂NH–(4-I-C₆H₄) 403.19 g/mol Halogen bonding, acidic Enzymes, Receptors

Biological Activity

4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid, a compound with significant potential in biological research, has garnered attention for its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H13IO2S\text{C}_{16}\text{H}_{13}\text{I}\text{O}_{2}\text{S}

This compound features an iodophenyl group attached to a sulfanyl benzoic acid moiety, which contributes to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its functional groups:

  • Sulfanyl Group : This group can form covalent bonds with thiol groups in proteins, potentially altering their function. Such interactions are crucial in modulating enzyme activities and receptor functions.
  • Iodophenyl Group : The presence of iodine allows for halogen bonding and hydrophobic interactions with biological macromolecules, enhancing binding affinity to various targets.

1. Biochemical Assays

The compound is utilized in biochemical assays aimed at studying biological processes involving sulfanyl and iodophenyl groups. Its ability to serve as a probe makes it valuable in imaging and diagnostic applications.

2. Drug Discovery

As a precursor in the synthesis of pharmaceutical compounds, it plays a role in drug discovery, particularly in developing inhibitors targeting cancer-related pathways. The compound's structure allows for modifications that can enhance its therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific cancer cell lines effectively. For instance, compounds derived from it were found to exhibit significant cytotoxicity against A549 lung cancer cells and D54 glioblastoma cells, demonstrating potential as dual-target inhibitors .
  • Mechanistic Insights : A study revealed that the compound's interaction with proteins involved in apoptosis pathways could lead to enhanced anti-cancer effects. The iodophenyl moiety was noted for its role in stabilizing interactions with target proteins .

Data Table: Biological Activity Overview

Activity Type Description References
Biochemical AssaysUsed as a probe for studying sulfanyl interactions
Drug DiscoveryServes as a precursor for synthesizing cancer inhibitors
CytotoxicityExhibits cytotoxic effects on A549 and D54 cell lines
Mechanism of ActionInteracts with thiol-containing proteins, modulating enzyme activities

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